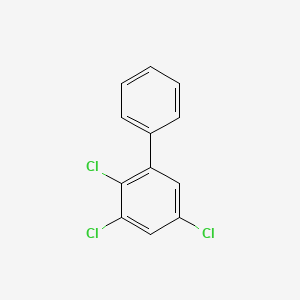

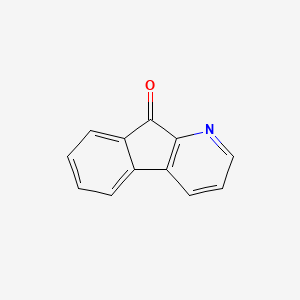

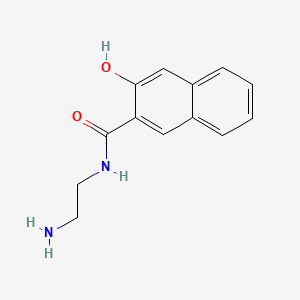

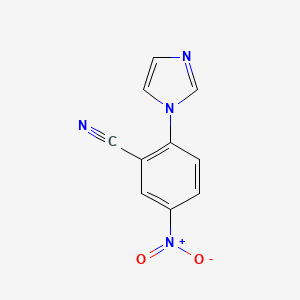

2-(1H-imidazol-1-yl)-5-nitrobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis

The molecular structure of imidazole compounds is quite diverse. For example, 2-nitro-1-vinyl-1H-imidazole has been synthesized and its full characterization and biological assessment have been reported .Chemical Reactions Analysis

Imidazole compounds are known to undergo a variety of chemical reactions. For example, 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid has been synthesized and evaluated for antihypertensive potential in rats .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis of 1-Substituted Benzo[c]isoxazol-3(1H)-imines : A study highlighted an unexpected reaction pathway of 2-nitrosobenzonitrile, leading to the formation of benzo[c]isoxazol-3(1H)-imines through a tandem nitroso-ene/intramolecular cyclization under neutral conditions. This pathway offers a novel approach to synthesize imine derivatives, which could be relevant for the chemical modification of compounds like 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile (Jeffrey et al., 2008).

Isoquinolinone Synthesis via SNAr Reaction : Research on the SNAr reaction of 2-chlorobenzonitriles with β-ketoesters, followed by cyclization in acid, has opened up a versatile route to isoquinolones. This method, starting from compounds like 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile, could lead to the development of new classes of kinase inhibitors (Snow et al., 2002).

Biological Applications

Antituberculosis Agents : A study synthesized and evaluated 2-(5-nitro-2-furyl)- and 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole derivatives for antituberculosis activity. These derivatives, related structurally to 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile, showed varying degrees of inhibition against Mycobacterium tuberculosis, providing insights into the development of new antituberculosis agents (Foroumadi et al., 2004).

Mécanisme D'action

The mechanism of action of imidazole compounds is often related to their ability to interact with various biological targets. For example, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show with satisfactory efficacy and safety profiles .

Safety and Hazards

Safety data sheets for imidazole compounds suggest wearing personal protective equipment/face protection, avoiding getting the compound in eyes, on skin, or on clothing, avoiding ingestion and inhalation, ensuring adequate ventilation, avoiding dust formation, and keeping the container tightly closed in a dry and well-ventilated place .

Orientations Futures

Propriétés

IUPAC Name |

2-imidazol-1-yl-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4O2/c11-6-8-5-9(14(15)16)1-2-10(8)13-4-3-12-7-13/h1-5,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJXPYOQIWGJIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C#N)N2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-imidazol-1-yl)-5-nitrobenzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.